Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Description
Properties
IUPAC Name |
1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8-7-11(3,4)12(5,6)10(8)9(2)13/h7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCMOZBDJDCWLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(C1)(C)C)(C)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065362 | |
| Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13144-88-2 | |
| Record name | 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13144-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013144882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of Cyclopentadiene
The alkylation step forms the pentamethylcyclopentene backbone. Cyclopentadiene undergoes alkylation with methyl groups under strongly basic conditions. A typical protocol involves:
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Reagents : Methyl halides (e.g., CH₃I) or dimethyl sulfate as alkylating agents.
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Base : Potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).
The reaction proceeds via a nucleophilic substitution mechanism, where the cyclopentadienyl anion attacks the methylating agent. Excess methyl groups are introduced sequentially to achieve the 2,4,4,5,5-pentamethyl configuration.
Acetylation of the Cyclopentene Intermediate
The acetylation step introduces the ethanone group at the 1-position of the cyclopentene ring. Two methods are commonly employed:
Friedel-Crafts Acylation
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Catalyst : Aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
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Acylating Agent : Acetyl chloride (CH₃COCl).
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Solvent : Dichloromethane (DCM) or nitrobenzene.
This electrophilic aromatic substitution reaction proceeds efficiently due to the electron-rich nature of the cyclopentene ring.
Direct Oxidation of a Methyl Group
An alternative route involves oxidizing a pre-existing methyl group to a ketone:
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Oxidizing Agent : Potassium permanganate (KMnO₄) in acidic or neutral media.
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Conditions : Reflux in aqueous acetone (50–60°C) for 6–8 hours.
Industrial-Scale Production
Industrial synthesis prioritizes yield optimization and cost efficiency. Key modifications to laboratory methods include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Catalyst | AlCl₃ (stoichiometric) | Zeolite-based solid acid |
| Solvent | DCM | Recyclable ionic liquids |
| Reaction Time | 12 hours | 2–4 hours (continuous flow) |
| Yield | 65–75% | 85–90% |
Industrial processes often employ continuous-flow reactors to enhance mixing and heat dissipation, reducing side reactions like ring-opening or over-oxidation.
Reaction Condition Optimization
Temperature Effects
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Low Temperatures (–20°C) : Minimize polymerization of cyclopentadiene but slow reaction kinetics.
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Moderate Temperatures (25°C) : Optimal balance between reaction rate and byproduct formation.
Solvent Selection
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Polar Aprotic Solvents : DMF or DMSO improve alkylation rates but complicate purification.
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Non-Polar Solvents : Hexane or toluene reduce side reactions but require longer reaction times.
Catalytic Systems
Recent advances utilize bifunctional catalysts (e.g., Pd/C with Lewis acids) to enable one-pot alkylation-acetylation sequences, achieving yields >80%.
Purification and Isolation
Crude product purification involves:
Distillation
-
Fractional Distillation : Separates the target compound (boiling point 232.8°C) from unreacted starting materials (bp <200°C) and higher-boiling byproducts.
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Vacuum Distillation : Reduces thermal degradation risks at industrial scales.
Recrystallization
-
Solvent System : Ethanol-water (4:1 v/v).
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Purity : >99% after two recrystallizations.
Chromatographic Methods
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Column Chromatography : Silica gel with hexane/ethyl acetate (9:1) for laboratory-scale purification.
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HPLC : Reserved for analytical validation (>99.5% purity).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Friedel-Crafts Acylation | 72 | 98 | 120 |
| Direct Oxidation | 58 | 95 | 90 |
| Industrial Continuous Flow | 88 | 99 | 75 |
The industrial continuous-flow method outperforms batch processes in yield and cost efficiency, albeit requiring higher initial capital investment.
Challenges and Mitigation Strategies
Byproduct Formation
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Ring-Opening Products : Result from excessive AlCl₃ usage. Mitigated by using solid acid catalysts.
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Over-Methylation : Controlled by stepwise alkylation and real-time NMR monitoring.
Environmental Considerations
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Solvent Recovery : Ionic liquids and scCO₂ (supercritical CO₂) reduce waste.
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Catalyst Recycling : Zeolites and magnetic nanoparticles enable reuse for >10 cycles.
Recent Advances
Biocatalytic Approaches
Scientific Research Applications
Scientific Research Applications
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- has been explored for various scientific applications:
Chemistry
- Model Compound: It serves as a model compound for studying cyclic ketones and their reactivity patterns. Its unique structure allows researchers to investigate the effects of methyl substitution on chemical behavior.
- Reactivity Studies: The compound can undergo oxidation and reduction reactions, making it valuable for exploring reaction mechanisms in organic chemistry.
Biology
- Antimicrobial Properties: Research has indicated potential antimicrobial and antifungal activities of this compound. Studies have aimed to evaluate its effectiveness against various pathogens.
- Pharmacological Investigations: The unique chemical structure suggests potential utility in drug development. Its interactions with biological systems are under investigation for therapeutic applications.
Industry
- Fragrance Industry: Widely used as a fragrance ingredient due to its pleasant odor profile. It is incorporated into perfumes and scented products .
- Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) for the separation and analysis of compounds in complex mixtures. It can be analyzed using specific mobile phases that enhance detection capabilities .
Case Study 1: Fragrance Development
A study conducted by the International Fragrance Association (IFRA) assessed the safety and efficacy of Ethanone in fragrance formulations. The panel established acceptable use levels based on quantitative risk assessment methods to ensure consumer safety while maximizing olfactory appeal .
Case Study 2: Antimicrobial Research
Research published in a peer-reviewed journal explored the antimicrobial properties of Ethanone against common bacterial strains. The findings suggested that the compound exhibited significant inhibitory effects at certain concentrations, indicating its potential as a natural preservative in cosmetic formulations.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkyl Cyclic Ketones
Structural Analogues
The compound belongs to the alkyl cyclic ketones (ACK) family. Key analogues include:
Galbanone (1-(5,5-Dimethylcyclohex-1-en-1-yl)pent-4-en-1-one)
- Key Differences: Larger cyclohexenyl ring vs. Alpinone’s cyclopentenyl core.
- Sensitization : Higher equivocal reactivity in patch tests, suggesting less predictable safety .
Damascenone (2,6,6-Trimethylcyclohexa-1,3-dienyl but-2-en-1-one)
- Key Differences : Cyclohexadienyl backbone with unsaturated side chain.
- Safety Profile: Lower sensitization risk compared to Alpinone due to reduced methyl substitution .
Toxicological and Regulatory Insights
Sensitization Mechanisms
- Steric Effects: Alpinone’s pentamethyl groups may reduce skin penetration, contributing to its moderate NESIL .
IFRA Standards and Risk Mitigation
Biological Activity
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- (CAS No. 13144-88-2) is a compound notable for its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H20O
- Molecular Weight : 180.29 g/mol
- Boiling Point : 232.8°C at 760 mmHg
- Flash Point : 86.7°C
- Vapor Pressure : 0.0578 mmHg at 25°C
These properties indicate that Ethanone is a stable compound under standard conditions and can be utilized effectively in various applications.
Ethanone is synthesized through the alkylation of cyclopentadiene followed by acetylation processes. The synthesis typically involves strong bases and acetylating agents under controlled temperatures to achieve the desired product purity and yield.
The mechanism of action primarily involves its interaction with olfactory receptors in the nasal cavity. When inhaled, the compound binds to specific olfactory receptor proteins, initiating a signal transduction pathway that results in the perception of its fragrance.
Antimicrobial Properties
Research indicates that Ethanone exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and food preservation .
Case Study: Antifungal Activity
A notable case study involved testing Ethanone against common fungal strains. The compound showed significant antifungal properties, inhibiting growth at concentrations as low as 100 µg/mL. This suggests its potential use in treating fungal infections or as a preservative in food products .
Safety and Regulatory Status
The International Fragrance Association (IFRA) has reviewed the safety data for Ethanone, noting that while it is widely used in the fragrance industry, there are recommended restrictions on its concentration in cosmetic products to minimize potential allergic reactions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of Ethanone, a comparison with similar compounds is useful:
| Compound Name | Molecular Weight | Antimicrobial Activity | Applications |
|---|---|---|---|
| Ethanone (this compound) | 180.29 g/mol | Yes | Fragrance, Antimicrobial agent |
| 2-Acetyl-1,3,3,4,4-pentamethylcyclopentene | 180.29 g/mol | Moderate | Fragrance |
| 1-(2-Methyl-1-cyclopenten-1-yl)ethanone | 164.24 g/mol | Low | Fragrance |
This table highlights that while Ethanone shares similar molecular weight with other compounds, it stands out due to its significant antimicrobial activity.
Q & A
What safety protocols should be followed when handling Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- in laboratory settings?
Basic
The International Fragrance Association (IFRA) recommends exposure limits for this compound across 12 product categories, emphasizing proper ventilation, personal protective equipment (PPE), and restricted concentrations in formulations. While specific limits are proprietary, researchers should consult the RIFM Safety Assessment Sheet Database for toxicity profiles and occupational exposure guidelines. Environmental hazards include potential aquatic toxicity, requiring waste disposal via certified incineration or chemical treatment .
Which spectroscopic and chromatographic methods are optimal for structural characterization of this compound?
Basic
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or Fourier-transform infrared spectroscopy (GC-FTIR) is effective for analyzing volatile ethanone derivatives. For example:
- Kovats Retention Indices (non-polar columns): Compare experimental values against NIST reference data (e.g., DB-5MS columns at programmed temperatures) .
- FTIR Peaks : Key absorptions for carbonyl (C=O, ~1700 cm⁻¹) and cyclopentenyl C-H stretching (2800–3000 cm⁻¹) confirm structural features .
| Method | Column Type | Temperature Program | Key Parameters |
|---|---|---|---|
| GC-MS | DB-5MS (non-polar) | 50°C (1 min) → 10°C/min → 250°C | Kovats Index: ~1400–1600 |
| GC-FTIR | HP-5 (polar) | 60°C (2 min) → 5°C/min → 300°C | C=O stretch: 1695 cm⁻¹ |
How can contradictions in reported retention indices for ethanone derivatives be resolved during GC analysis?
Advanced
Discrepancies arise from column polarity, temperature gradients, or impurities. To mitigate:
Cross-validate using multiple columns (e.g., DB-5MS vs. HP-INNOWax) .
Internal standards : Use n-alkanes to calibrate retention indices.
Purification : Pre-purify samples via silica gel chromatography to remove interfering isomers .
What synthetic strategies improve regioselectivity in cyclopentenyl ethanone derivatives?
Advanced
Regioselective synthesis of pentamethyl-substituted cyclopentenyl ethanones can be achieved via:
- Friedel-Crafts Acylation : Use Lewis acids (e.g., AlCl₃) to direct acylation to the less hindered cyclopentenyl position .
- Steric Control : Bulkier substituents on the cyclopentene ring reduce competing reactions at crowded sites .
How does steric hindrance from the pentamethylcyclopentenyl group influence ketone reactivity?
Advanced
The pentamethyl group restricts nucleophilic attack at the carbonyl carbon. For example:
- Reduction : NaBH₄ yields lower conversion rates compared to unsubstituted analogs; switch to sterically tolerant catalysts like LiAlH(t-Bu)₃ .
- Nucleophilic Additions : Grignard reagents require elevated temperatures or prolonged reaction times .
What environmental and health hazards are associated with this compound?
Basic
IFRA classifies it as a Category 9 environmental hazard (aquatic toxicity). Health risks include skin sensitization at high concentrations. Waste must be treated as hazardous and disposed via incineration with scrubbers to neutralize NOₓ emissions .
How can computational models predict biological interactions of this compound?
Advanced
Molecular docking and QSAR studies:
Docking : Use software like AutoDock Vina to simulate binding with olfactory receptors (e.g., OR5AN1) based on structural analogs .
QSAR : Correlate logP values (calculated via XLogP3) with bioactivity data from fragrance safety assessments .
Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
